molecular formula C7H6O4S B11938687 2-Sulfinobenzoic acid CAS No. 13165-80-5

2-Sulfinobenzoic acid

Cat. No.: B11938687
CAS No.: 13165-80-5
M. Wt: 186.19 g/mol
InChI Key: KRSZKHITONYRDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfinobenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-mercaptobenzoic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced through the sulfonation of benzoic acid followed by oxidation. This method involves the reaction of benzoic acid with sulfuric acid to form benzenesulfonic acid, which is then oxidized to yield this compound. The process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfinobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 2-sulfobenzoic acid or reduced to yield 2-mercaptobenzoic acid. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the sulfinic acid group .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed:

Scientific Research Applications

2-Sulfinobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfinates.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Sulfinobenzoic acid involves its ability to interact with various molecular targets. The sulfinic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The carboxylic acid group also plays a role in its reactivity and binding affinity .

Comparison with Similar Compounds

  • 2-Sulfobenzoic acid
  • 2-Mercaptobenzoic acid
  • Benzoic acid

Comparison: 2-Sulfinobenzoic acid is unique due to the presence of both sulfinic and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Sulfobenzoic acid, it is less oxidized and has different reactivity patterns. Compared to 2-Mercaptobenzoic acid, it is more oxidized and has different applications in synthesis and research .

Properties

CAS No.

13165-80-5

Molecular Formula

C7H6O4S

Molecular Weight

186.19 g/mol

IUPAC Name

2-sulfinobenzoic acid

InChI

InChI=1S/C7H6O4S/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,8,9)(H,10,11)

InChI Key

KRSZKHITONYRDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)O

Origin of Product

United States

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